![molecular formula C27H26ClN3O3 B2591239 1-(3-氯-2-甲基苯基)-4-{1-[2-(2-甲氧基苯氧基)乙基]-1H-苯并咪唑-2-基}吡咯烷-2-酮 CAS No. 862828-03-3](/img/structure/B2591239.png)
1-(3-氯-2-甲基苯基)-4-{1-[2-(2-甲氧基苯氧基)乙基]-1H-苯并咪唑-2-基}吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired compound. The analysis of the synthesis process includes understanding the starting materials, the conditions under which the reactions occur, the yield of the product, and the mechanisms of the reactions .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying the properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .科学研究应用
Urease Inhibition
One of the prominent applications of this compound is as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various health issues such as kidney stones and peptic ulcers. The compound has been studied for its potential to inhibit urease activity, which could have significant therapeutic implications .
Anti-Cancer Research
Compounds with the benzimidazole moiety have been explored for their anti-cancer properties. This particular compound, with its complex structure, may interact with cancer cell lines and could be used in the study of novel chemotherapy agents .
Material Science
In material science, this compound could be used in the synthesis of new polymers or coatings with unique properties due to its structural complexity and potential reactivity .
Chemical Synthesis
This compound could serve as a building block in chemical synthesis, particularly in the creation of complex molecules with specific functions or in the development of new synthetic pathways .
Analytical Chemistry
In analytical chemistry, derivatives of this compound might be used as standards or reagents in chromatographic methods or other analytical techniques to identify or quantify substances .
Computational Chemistry
The compound’s structure makes it an interesting candidate for computational studies, including molecular modeling and simulation, to predict its reactivity and interaction with other molecules .
Pharmacology
Given its potential biological activity, this compound could be used in pharmacological research to study its interaction with various biological targets, which may lead to the development of new drugs .
Enzyme Mechanistic Studies
The compound could be used in mechanistic studies to understand how it inhibits enzymes like urease, which can provide insights into enzyme function and inhibition .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-20(28)8-7-11-22(18)31-17-19(16-26(31)32)27-29-21-9-3-4-10-23(21)30(27)14-15-34-25-13-6-5-12-24(25)33-2/h3-13,19H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMLEXHAISGWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2591157.png)

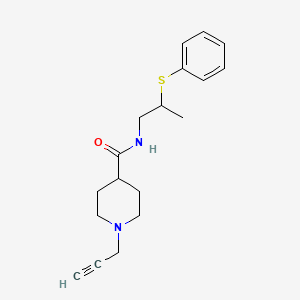
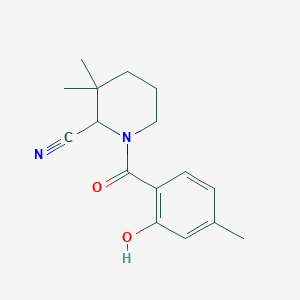
![Ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2591162.png)
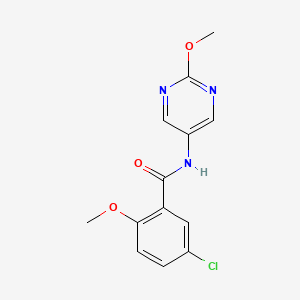
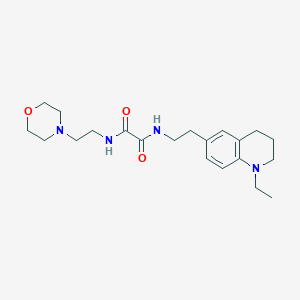


![1-((4-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2591172.png)

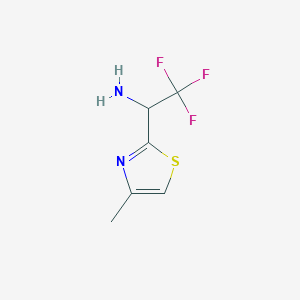
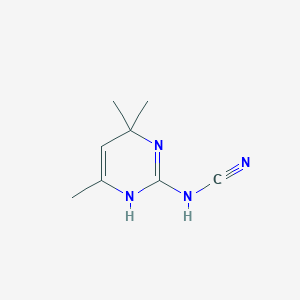
![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2591179.png)